1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-3-2-4-13(11-12)17-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLIYBVDWSRJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a tandem Prins/pinacol reaction involving aldehydes and cyclobutanol derivatives.
Introduction of the Urea Moiety: The urea moiety is introduced via a reaction between the spirocyclic intermediate and an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimizing reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives or aromatic compounds.
Scientific Research Applications
1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains . These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octa-5,7-dien-4-one: Another spirocyclic compound with a different ring system.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with similar applications in medicinal chemistry.
Oxaspiro[4.5]decan-1-one: A related spirocyclic compound synthesized via a Prins/pinacol reaction.
Uniqueness
1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is unique due to its specific spirocyclic structure and the presence of both an oxirane ring and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a urea functional group linked to a spirocyclic moiety, which may influence its pharmacological properties and interactions with biological targets.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.34 g/mol
- Structural Features :
- Urea moiety
- 3-methylphenyl ring
- Spirocyclic nonane structure
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Intermediate : This can be achieved through cyclization reactions involving appropriate precursors.
- Urea Bond Formation : The urea bond is formed by reacting the spirocyclic intermediate with an isocyanate or an amine under controlled conditions.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
The biological activity of this compound may involve interactions with specific enzymes or receptors associated with various physiological pathways, particularly those related to inflammation and pain modulation.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities, including:
- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory mediators.
- Analgesic Activity : Possible interactions with pain pathways, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of urea derivatives and spirocyclic compounds, highlighting their potential therapeutic effects:
- Anti-inflammatory Properties : A study demonstrated that urea derivatives could inhibit lipoxygenase enzymes, reducing the production of leukotrienes involved in inflammatory responses .
- Pain Management : Research into similar compounds has shown promise in modulating pain pathways, suggesting that this compound may have analgesic properties .
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anti-inflammatory | |
| Similar Urea Derivative | Analgesic | |
| Other Spirocyclic Compounds | Antimicrobial |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3-methylphenyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea?
Answer:
The synthesis involves two primary steps:
- Step 1: Preparation of the 7-oxaspiro[3.5]nonan-1-amine precursor. For example, rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride () can be deprotected to yield the free amine.
- Step 2: Reaction with 3-methylphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
Key Considerations: - Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Basic: How is the compound’s structural integrity validated post-synthesis?
Answer:
- X-ray crystallography: Use SHELXL97 for refinement ( ). Symmetry codes and hydrogen-bonding networks confirm the spirocyclic and urea moieties.
- Spectroscopy:
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., variable IC50 values in enzyme assays) may arise from:
- Purity issues: Validate compound purity via HPLC (>98%) and elemental analysis.
- Assay conditions: Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Structural analogs: Compare with derivatives like 1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea () to identify substituent effects on activity .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Molecular docking (AutoDock/Vina): Predict binding to targets (e.g., kinases) by analyzing hydrogen bonds between the urea carbonyl and catalytic lysine residues.
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to assess spirocyclic strain and electronic effects.
- Case Study: Analogous furan-urea derivatives () show enhanced activity when electron-donating groups stabilize π-π stacking .
Basic: What spectroscopic techniques differentiate this compound from analogs?
Answer:
- IR spectroscopy: Identify urea C=O stretch (~1640–1680 cm⁻¹) and sp³ C-O-C stretch (~1120 cm⁻¹).
- NOESY NMR: Confirm spatial proximity between the 3-methylphenyl group and spirocyclic oxygen.
- High-resolution MS: Distinguish from analogs via exact mass (e.g., vs. thiophene-carboxamide derivatives in ) .
Advanced: How to design experiments for optimizing reaction yields?
Answer:
- DoE (Design of Experiments): Vary temperature (20–60°C), solvent (DMF vs. THF), and stoichiometry (amine:isocyanate = 1:1.2).
- Catalyst screening: Test Pd/C or ZnCl2 for accelerating urea formation.
- Case Study: Ethyl 3-(2-chloro-5,8-dimethyl-1H-spiro[3.5]nonan-1-yl)propanoate () achieved 75% yield using THF at 40°C .
Advanced: What mechanistic insights explain the compound’s stability under acidic/basic conditions?
Answer:
- Acidic hydrolysis: The urea bond resists cleavage below pH 3 due to protonation of the NH group, as shown in similar spirocyclic ureas ().
- Base sensitivity: Above pH 10, the spirocyclic ether may undergo ring-opening. Validate via stability studies (HPLC at pH 2–12 over 24 hours) .
Basic: What are the compound’s key applications in medicinal chemistry research?
Answer:
- Enzyme inhibition: Screen against kinases or phosphatases using fluorescence polarization assays.
- Receptor modulation: Test binding to GPCRs (e.g., serotonin receptors) via radioligand displacement.
- Reference: Analogous 1-(4-methoxyphenethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea () showed IC50 = 120 nM for a kinase target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
